molecular formula C12H15ClN2OS B3308322 Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 937655-22-6

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No. B3308322
CAS RN: 937655-22-6
M. Wt: 270.78
InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
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Description

“Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2OS . It is also known as "N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride (1:1)" . The average mass of this compound is 270.778 Da and the monoisotopic mass is 270.059357 Da .


Synthesis Analysis

The synthesis of thiazole derivatives, which include “Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride”, has been a subject of research due to their diverse biological activities . These compounds are often synthesized by reacting with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride” is a compound with 17 atoms and 17 bonds . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

The future directions for the research on “Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the diverse biological activities of thiazole derivatives . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in greater detail.

properties

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTVFLWLNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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